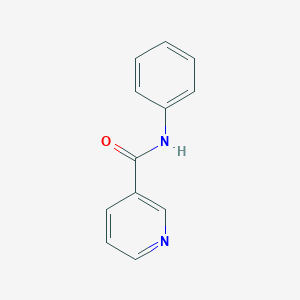

N-Phenylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXIOZBHWFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169950 | |

| Record name | Nicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-96-1 | |

| Record name | Nicotinanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Phenylnicotinamide CAS number and structure

The following technical guide details the chemical identity, synthesis, and pharmacological relevance of N-Phenylnicotinamide.

CAS Registry Number: 1752-96-1 Synonyms: Nicotinanilide, N-Phenyl-3-pyridinecarboxamide, 3-Pyridinecarboxanilide

Executive Summary

N-Phenylnicotinamide (C₁₂H₁₀N₂O) serves as a critical "privileged scaffold" in medicinal chemistry. Structurally, it bridges a pyridine ring and a phenyl ring via an amide linkage. This architecture allows for dual hydrogen-bonding interactions (acceptor via pyridine nitrogen and carbonyl; donor via amide nitrogen), making it a versatile pharmacophore for designing kinase inhibitors (e.g., VEGFR/EGFR pathways) and agrochemical fungicides (SDH inhibitors).

Chemical Identity & Physical Properties[1][2][3][4][5]

The compound is characterized by a high melting point and limited aqueous solubility, necessitating organic solvent systems for synthesis and analysis.

| Property | Specification |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119 – 120 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |

| pKa (Calculated) | ~3.35 (Pyridine nitrogen) |

| LogP | ~2.2 (Lipophilic) |

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the activation of the carboxylic acid functionality of nicotinic acid, followed by nucleophilic acyl substitution with aniline. While coupling agents (EDC/DCC) can be used, the Acid Chloride Method is preferred for high purity and scalability.

Synthesis Pathway Diagram

The following diagram illustrates the activation and coupling logic.

Figure 1: Step-wise synthesis via acyl chloride activation.[1]

Detailed Experimental Protocol (Acid Chloride Method)

Objective: Synthesize 10g of N-Phenylnicotinamide.

Reagents:

-

Nicotinic Acid (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.5 eq) or Oxalyl Chloride (1.2 eq)

-

Aniline (1.0 eq)

-

Triethylamine (Et₃N, 1.2 eq) as acid scavenger

-

Dichloromethane (DCM) – Anhydrous[1]

Step-by-Step Methodology:

-

Activation (Acid Chloride Formation):

-

In a flame-dried round-bottom flask equipped with a reflux condenser, suspend Nicotinic Acid (6.15 g, 50 mmol) in anhydrous DCM (50 mL).

-

Add Thionyl Chloride (5.5 mL, 75 mmol) dropwise. Caution: Gas evolution (SO₂, HCl).

-

Reflux the mixture at 40°C for 2–3 hours until the solution becomes clear (indicating conversion to Nicotinoyl Chloride).

-

Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride as a yellow solid/oil.

-

-

Coupling (Amidation):

-

Redissolve the crude Nicotinoyl Chloride in fresh anhydrous DCM (30 mL).

-

In a separate flask, dissolve Aniline (4.65 g, 50 mmol) and Triethylamine (8.4 mL, 60 mmol) in DCM (30 mL). Cool this solution to 0°C using an ice bath.

-

Slowly add the Nicotinoyl Chloride solution to the Aniline solution dropwise over 30 minutes, maintaining the temperature < 5°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water (50 mL).

-

Separate the organic layer and wash sequentially with:

-

10% NaHCO₃ (to remove unreacted acid)

-

1M HCl (to remove unreacted aniline and pyridine traces)

-

Brine (saturated NaCl)

-

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Recrystallization: Purify the crude solid using Ethanol/Water (9:1) to yield white needles.

-

Validation Check: The reaction is self-validating if the work-up washes are performed correctly. The HCl wash removes the starting aniline (forming water-soluble anilinium chloride), and the NaHCO₃ wash removes starting nicotinic acid.

Pharmacological & Biological Relevance[3][6][9][10][11]

Mechanism of Action

N-Phenylnicotinamide acts as a structural template. The pyridine ring mimics the adenine ring of ATP, allowing derivatives to function as Type I or Type II Kinase Inhibitors .

-

Hydrogen Bonding: The amide linker provides a donor-acceptor motif essential for binding to the "hinge region" of kinase enzymes.

-

Agrochemicals: In fungal pathogens, nicotinamide derivatives inhibit Succinate Dehydrogenase (SDH), disrupting the mitochondrial electron transport chain (Complex II).

Biological Interaction Map

Figure 2: Biological targets and downstream effects of the nicotinanilide scaffold.

Analytical Characterization

To verify the identity of the synthesized compound, use the following spectroscopic markers.

Proton NMR (¹H-NMR) in DMSO-d₆

-

Amide Proton (-NH-): Singlet, broad, ~10.4 ppm.

-

Pyridine Ring:

-

H2 (adjacent to N and amide): Doublet/Singlet, ~9.1 ppm (most deshielded).

-

H6 (adjacent to N): Doublet, ~8.7 ppm.

-

H4 (para to N): Doublet of doublets, ~8.3 ppm.

-

H5 (meta to N): Multiplet, ~7.5 ppm.

-

-

Phenyl Ring: Multiplet cluster at 7.1 – 7.8 ppm.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Molecular Ion: [M+H]⁺ = 199.2 m/z

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Hygroscopic nature is minimal, but protection from moisture is recommended to prevent hydrolysis.

References

-

PubChem. (n.d.).[2] N-Phenylnicotinamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2023). Synthesis of phenyl nicotinamide derivatives promoted by DCC. Retrieved from [Link]

Sources

The Emergence of N-Phenylnicotinamide: A Synthetic Scaffold with Diverse Biological Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

N-Phenylnicotinamide, a molecule amalgamating the essential vitamin B3 scaffold with a phenyl group, has emerged from the broader landscape of nicotinamide research as a privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of N-Phenylnicotinamide, charting its historical context, detailing its synthesis and characterization, and exploring its multifaceted biological activities. We delve into the mechanistic underpinnings of its action, from antifungal and antibacterial effects to its significant potential in oncology as an inhibitor of key signaling pathways and an inducer of apoptosis. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both a retrospective analysis and a forward-looking perspective on the potential of N-Phenylnicotinamide and its derivatives.

Genesis of a Scaffold: A Historical Perspective

The story of N-Phenylnicotinamide is intrinsically linked to the century-long exploration of nicotinamide and its central role in biological systems. The journey began in the early 20th century with the discovery of nicotinamide adenine dinucleotide (NAD+), a pivotal coenzyme in cellular metabolism.[1] This foundational work set the stage for understanding the profound importance of the nicotinamide moiety in fundamental life processes.

The therapeutic potential of nicotinamide itself was first realized in the treatment of pellagra, a debilitating nutritional deficiency.[2] As the 20th century progressed, the biological repertoire of nicotinamide was found to extend far beyond its role as a vitamin, with researchers uncovering its involvement in a plethora of cellular processes, including anti-inflammatory, antioxidant, and even anti-carcinogenic activities.[2]

The strategic modification of the nicotinamide scaffold became a fertile ground for medicinal chemists. The introduction of a phenyl group to the amide nitrogen, creating N-Phenylnicotinamide, represented a key step in exploring new chemical space and unlocking novel biological activities. While a singular, seminal "discovery" paper for the parent N-Phenylnicotinamide is not readily apparent in the historical record, its emergence is a logical progression of the systematic investigation into N-substituted amides and their potential as therapeutic agents. The development of synthetic methodologies for creating such amide bonds has been a continuous area of research, facilitating the exploration of countless derivatives.

A significant milestone in the modern history of N-Phenylnicotinamide derivatives was the discovery of their potent inhibitory activity against Kinase insert domain receptor (Kdr), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] This finding, born from high-throughput screening campaigns, thrust this chemical class into the spotlight of anticancer research and underscored the value of the N-phenylnicotinamide core in designing targeted therapies.

Synthesis and Characterization: From Benchtop to Biological Evaluation

The synthesis of N-Phenylnicotinamide and its analogs is a well-established process in organic chemistry, typically involving the coupling of a nicotinic acid derivative with an aniline.

General Synthesis Protocol

A common and effective method for the synthesis of N-Phenylnicotinamide involves the activation of nicotinic acid to an acyl chloride, followed by its reaction with aniline.

Experimental Protocol: Synthesis of N-Phenylnicotinamide

-

Activation of Nicotinic Acid:

-

To a solution of nicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is then typically stirred at room temperature or gently refluxed for several hours until the conversion to nicotinoyl chloride is complete. Progress can be monitored by thin-layer chromatography (TLC).

-

The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude nicotinoyl chloride, which is often used in the next step without further purification.

-

-

Amide Bond Formation:

-

Dissolve the crude nicotinoyl chloride in a fresh portion of anhydrous solvent (e.g., DCM or THF).

-

In a separate flask, dissolve aniline (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1-1.5 equivalents) in the same solvent.

-

The solution of nicotinoyl chloride is then added dropwise to the aniline solution at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours, again monitoring for completion by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically washed with water, a mild acid (e.g., 1M HCl) to remove excess aniline and base, and then with a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo.

-

The crude N-Phenylnicotinamide is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization

The identity and purity of the synthesized N-Phenylnicotinamide should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, showing the characteristic signals for the pyridine and phenyl rings, as well as the amide proton.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the amide C=O and N-H bonds.

-

Melting Point: A sharp melting point is indicative of a pure compound.

A Spectrum of Biological Activity

N-Phenylnicotinamide and its derivatives have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Antifungal and Antibacterial Activity

Derivatives of N-Phenylnicotinamide have shown promising activity against a range of fungal and bacterial pathogens.[4][5] The mechanism of antifungal action for some derivatives has been linked to the disruption of the fungal cell wall.[6]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: N-Phenylnicotinamide or its derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The fungal inoculum is added to each well containing the diluted compound. The plate is then incubated at 35 °C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often visualized by the absence of turbidity.[7]

A similar broth microdilution method can be employed for determining the antibacterial activity against various bacterial strains.[8][9]

Anticancer Activity

The anticancer properties of N-Phenylnicotinamide derivatives are a major focus of current research. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[10][11]

3.2.1. Inhibition of Kdr (VEGFR-2)

A key mechanism of action for some N-Phenylnicotinamide derivatives is the inhibition of Kdr, a receptor tyrosine kinase crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]

Experimental Protocol: Kdr Inhibition Assay (In Vitro Kinase Assay)

-

Assay Components: The assay typically includes recombinant Kdr enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Incubation: The Kdr enzyme is incubated with the test compound (N-Phenylnicotinamide derivative) at various concentrations in an appropriate buffer.

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or non-radioactive methods like ELISA-based assays that use a phosphorylation-specific antibody.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the Kdr kinase activity (IC₅₀) is calculated from a dose-response curve.

3.2.2. Induction of Apoptosis

N-Phenylnicotinamide derivatives have been identified as potent inducers of apoptosis (programmed cell death) in cancer cells.[11] This is a highly desirable characteristic for an anticancer agent.

Experimental Protocol: Caspase Activation Assay

-

Cell Culture and Treatment: Cancer cells (e.g., T47D breast cancer cells) are cultured and then treated with various concentrations of the N-Phenylnicotinamide derivative for a specified period.

-

Cell Lysis: The cells are lysed to release their intracellular contents, including caspases.

-

Caspase Activity Measurement: The activity of key executioner caspases, such as caspase-3, is measured using a fluorogenic or colorimetric substrate. The substrate is cleaved by the active caspase, releasing a fluorescent or colored product that can be quantified.

-

EC₅₀ Determination: The effective concentration of the compound that induces 50% of the maximum caspase activation (EC₅₀) is determined.

3.2.3. Modulation of the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a complex network that regulates numerous cellular processes, and its dysregulation is implicated in cancer and fibrosis.[12][13] Nicotinamide has been shown to inhibit fibrotic scar formation by suppressing the TGFβ/SMADs signaling pathway.[11] While direct evidence for N-Phenylnicotinamide's effect on this pathway is still emerging, it represents a promising area of investigation.

Signaling Pathway: TGF-β/SMAD

Caption: The canonical TGF-β/SMAD signaling pathway.

Structure-Activity Relationship (SAR) Studies

The exploration of N-Phenylnicotinamide derivatives has yielded valuable insights into the relationship between their chemical structure and biological activity.

Table 1: Summary of Structure-Activity Relationships for N-Phenylnicotinamide Derivatives

| Biological Activity | Key Structural Features Influencing Activity | Reference |

| Antifungal | The position of substituents on the phenyl ring is critical. Electron-withdrawing groups can enhance activity. The presence of an amino group on the nicotinamide ring can also be important. | [6][7] |

| Anticancer (Apoptosis Induction) | Substitutions on the phenyl ring significantly impact potency. For example, a 4-ethoxy-2-nitrophenyl substitution was found to be highly potent. | [11] |

| Kdr Inhibition | The nature and position of substituents on both the nicotinamide and phenyl rings influence the inhibitory activity. | [3] |

| NNMT Inhibition | Systematic modifications of the linker and the phenyl ring have led to highly potent and selective bisubstrate inhibitors. | [14] |

Workflow for SAR Studies

Caption: A typical workflow for structure-activity relationship studies.

Future Directions and Conclusion

N-Phenylnicotinamide has proven to be a versatile and promising scaffold in drug discovery. The wealth of research into its synthesis and biological activities has laid a strong foundation for future investigations. Key areas for future exploration include:

-

Elucidation of Novel Mechanisms of Action: While inhibition of Kdr and induction of apoptosis are significant findings, a deeper understanding of the broader molecular targets and signaling pathways affected by N-Phenylnicotinamide derivatives is needed.

-

Development of More Potent and Selective Analogs: Continued SAR studies, aided by computational modeling and in silico screening, will be crucial for designing next-generation compounds with improved efficacy and safety profiles.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest its potential in treating a wider range of diseases, including inflammatory disorders and neurodegenerative conditions.

-

Preclinical and Clinical Development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical testing to translate their in vitro activity into tangible therapeutic benefits for patients.

References

-

Phyto-Genious. The Discovery of NMN: Unveiling the Origins and Breakthroughs. Available from: [Link]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. Available from: [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed Central. Available from: [Link]

-

Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. PubMed Central. Available from: [Link]

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Scilit. Available from: [Link]

-

Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. PubMed. Available from: [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available from: [Link]

-

Purification and characterization of recombinant human mitochondrial proton-pumping nicotinamide nucleotide transhydrogenase. PubMed. Available from: [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. Available from: [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. Available from: [Link]

-

Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. Available from: [Link]

-

An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. Available from: [Link]

-

TGF-β Signaling. PubMed Central. Available from: [Link]

-

TGF beta signaling pathway. Wikipedia. Available from: [Link]

-

BPM - Methods for screening and evaluation of antimicrobial activity. BPM. Available from: [Link]

-

Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of fluorinated neonicotinoids [protocols.io]

- 3. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Phenylnicotinamide: Molecular Characteristics, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of N-Phenylnicotinamide, a heterocyclic amide of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular properties, provide a detailed and validated protocol for its synthesis and characterization, and explore its emerging biological activities and potential therapeutic applications. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel small molecules for therapeutic intervention.

Core Molecular Profile of N-Phenylnicotinamide

N-Phenylnicotinamide, a derivative of nicotinamide (Vitamin B3), is characterized by the substitution of a phenyl group on the amide nitrogen. This structural modification significantly influences its physicochemical properties and biological activity compared to the parent molecule.

Below is a summary of the key molecular identifiers for N-Phenylnicotinamide:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀N₂O | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| IUPAC Name | N-phenylpyridine-3-carboxamide | [2] |

| CAS Number | 1752-96-1 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC=CN=C1 | [1] |

| InChI Key | KRIFYJBSGZJALE-UHFFFAOYSA-N | [2] |

For researchers working with the hydrochloride salt, the corresponding details are:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁ClN₂O | |

| Molecular Weight | 234.68 g/mol | |

| CAS Number | 69135-90-6 |

Synthesis of N-Phenylnicotinamide: A Validated Laboratory Protocol

The synthesis of N-Phenylnicotinamide is typically achieved through a two-step process involving the activation of nicotinic acid to nicotinoyl chloride, followed by an amidation reaction with aniline. The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Synthesis Workflow

Caption: A two-step synthesis workflow for N-Phenylnicotinamide.

Experimental Protocol

Step 1: Synthesis of Nicotinoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM)[2][3].

-

Causality: Thionyl chloride or oxalyl chloride are effective chlorinating agents that convert the carboxylic acid group of nicotinic acid into a more reactive acyl chloride. This activation is crucial for the subsequent amidation reaction. The use of an inert solvent and a reflux setup ensures a controlled reaction environment and prevents the decomposition of the reagents.

-

-

Reaction Execution: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude nicotinoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-Phenylnicotinamide

-

Reaction Setup: In a separate round-bottom flask, dissolve aniline (1 equivalent) in ethanol.

-

Amidation Reaction: To the aniline solution, add the freshly prepared nicotinoyl chloride (1 equivalent) dropwise at room temperature with constant stirring. An alternative and often higher-yielding approach involves the use of dicyclohexylcarbodiimide (DCC) as a promoter[2]. In this case, nicotinic acid, aniline, and DCC are reacted together in a suitable solvent like ethanol at reflux.

-

Causality: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the nicotinoyl chloride, leading to the formation of the amide bond. DCC is a coupling agent that facilitates the formation of the amide bond directly from the carboxylic acid and amine, avoiding the need for the acyl chloride intermediate and often resulting in cleaner reactions.

-

-

Reaction Completion and Work-up: The reaction mixture is typically refluxed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-Phenylnicotinamide[4].

-

Self-Validation: The purity of the final product should be confirmed by determining its melting point and by spectroscopic analysis (NMR, IR, and MS), which should be consistent with the expected data outlined in the next section.

-

Spectroscopic Characterization of N-Phenylnicotinamide

The structural elucidation of the synthesized N-Phenylnicotinamide is confirmed through a combination of spectroscopic techniques. The following are the predicted spectral data and their interpretations.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 9.0 - 8.8 | m | 2H | Protons on the pyridine ring | The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current, thus appearing at a high chemical shift[5][6]. |

| ~ 8.2 - 7.8 | m | 2H | Protons on the pyridine ring | |

| ~ 7.6 - 7.2 | m | 5H | Protons on the phenyl ring | The protons on the phenyl ring will appear in the typical aromatic region[5][6]. |

| ~ 8.5 (broad) | s | 1H | Amide N-H proton | The amide proton is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration[7]. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 170 | C=O (amide carbonyl) | The carbonyl carbon of the amide group appears in this characteristic downfield region[1][8]. |

| ~ 150 - 120 | Carbons of the pyridine and phenyl rings | The aromatic carbons of both rings will resonate in this range[1][8]. |

Predicted FT-IR Spectrum

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| ~ 3300 | N-H stretch | Characteristic stretching vibration of the secondary amide N-H bond[9][10]. |

| ~ 3100 - 3000 | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the pyridine and phenyl rings[9]. |

| ~ 1680 - 1650 | C=O stretch (Amide I band) | A strong absorption band characteristic of the amide carbonyl group[9][10]. |

| ~ 1600, 1480, 1450 | C=C and C=N stretches | Aromatic ring stretching vibrations from both the phenyl and pyridine rings[9]. |

| ~ 1550 | N-H bend (Amide II band) | Bending vibration of the N-H bond coupled with C-N stretching[9]. |

Predicted Mass Spectrum (EI)

| m/z | Proposed Fragment | Interpretation |

| 198 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of N-Phenylnicotinamide[11][12]. |

| 106 | [C₆H₄NCO]⁺ | Fragmentation resulting from the cleavage of the C-N bond between the carbonyl group and the phenyl ring[11]. |

| 93 | [C₆H₅NH₂]⁺ | Aniline fragment ion. |

| 78 | [C₅H₄N]⁺ | Pyridine fragment ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Biological Significance and Therapeutic Potential

N-Phenylnicotinamide and its derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a range of biological activities.

Anticancer Activity

Induction of Apoptosis: Several studies have demonstrated that N-phenylnicotinamide derivatives are potent inducers of apoptosis in various cancer cell lines. This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds has been shown to be mediated through caspase-dependent pathways[13][14].

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. N-phenylnicotinamide derivatives have been identified as potential inhibitors of VEGFR-2, suggesting their role as anti-angiogenic agents[15][16][17].

Proposed Mechanism of Action

While the precise signaling pathways are still under investigation, a plausible mechanism of action for the anticancer effects of N-Phenylnicotinamide derivatives involves a multi-targeted approach.

Caption: A proposed multi-targeted mechanism of action for N-Phenylnicotinamide derivatives.

Some N-phenylnicotinamide analogues are metabolized via the NAD+ salvage pathway, leading to the formation of unnatural NAD derivatives that can inhibit key enzymes like inosine monophosphate dehydrogenase (IMPDH), which is crucial for DNA synthesis and cell proliferation[18][19]. This, coupled with the direct inhibition of signaling molecules like VEGFR-2, culminates in the induction of apoptosis and the suppression of tumor growth.

Conclusion

N-Phenylnicotinamide is a synthetically accessible molecule with a rich pharmacological profile. Its core structure serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides researchers with the foundational knowledge and practical protocols necessary to synthesize, characterize, and further investigate the biological potential of N-Phenylnicotinamide and its derivatives. The continued exploration of this class of compounds holds significant promise for the discovery of new and effective drugs.

References

-

DCC-promoted synthesis of n-phenyl nicotinamide derivatives. World Journal of Pharmaceutical Research. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

N-Phenylnicotinamide. Lead Sciences. [Link]

-

1H NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

1H NMR chemical shift ppm table. Cal Poly Pomona. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

N-Phenylnicotinamide. National Center for Biotechnology Information. [Link]

-

Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. [Link]

-

Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

-

Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]

-

Nicotinamide Induces Apoptosis and Reduces Collagen I and Pro-Inflammatory Cytokines Expression in Rat Hepatic Stellate Cells. PubMed. [Link]

-

Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Taylor & Francis Online. [Link]

-

The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. Termedia. [Link]

-

Which is the best method for purifying N-Phenylpropanamide? Reddit. [Link]

-

FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. PubMed. [Link]

-

The role of nicotinamide adenine dinucleotide salvage enzymes in cardioprotection. National Center for Biotechnology Information. [Link]

-

Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. [Link]

-

Decrease of NAD+ inhibits the apoptosis of OLP T cells via inducing mi. Journal of Inflammation Research. [Link]

-

Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

-

synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Iraqi National Journal of Chemistry. [Link]

-

Negative ion MS/MS spectra and proposed fragmentation pattern for. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

NAD+ salvage pathway in cancer metabolism and therapy. ResearchGate. [Link]

-

Synthesis of nicotinoyl chloride. ResearchGate. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. National Center for Biotechnology Information. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. [Link]

-

Synthesis of Nicotinoyl chloride. PrepChem.com. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Niclosamide induced cell apoptosis via upregulation of ATF3 and activation of PERK in Hepatocellular carcinoma cells. National Center for Biotechnology Information. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate. [Link]

-

VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis. [Link]

-

Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. National Center for Biotechnology Information. [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. wisdomlib.org [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nicotinamide induces apoptosis and reduces collagen I and pro-inflammatory cytokines expression in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 17. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Therapeutic Targeting of the N-Phenylnicotinamide Scaffold: From Ion Channel Modulation to Kinase Inhibition

Executive Summary

In the landscape of medicinal chemistry, N-phenylnicotinamide represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the unsubstituted parent molecule exhibits limited biological activity, its structural derivatives are potent modulators in two distinct therapeutic areas: neuropathic pain management (via TRPM8 antagonism) and oncology (via VEGFR-2 kinase inhibition).

This technical guide dissects the pharmacological versatility of the N-phenylnicotinamide moiety. We analyze the structural determinants of its activity, detail the mechanistic basis of its interaction with key protein targets, and provide validated, self-verifying experimental protocols for assessing its therapeutic potential.

Structural Basis of Activity (SAR)[1]

The N-phenylnicotinamide core consists of a pyridine ring linked to a phenyl ring via an amide bond. This structure offers three critical interaction points for biological targets:

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor or metal chelator (crucial for kinase hinge regions).

-

Amide Linker: Provides both a hydrogen bond donor (NH) and acceptor (C=O), facilitating rigid orientation within receptor pockets.

-

Phenyl Ring: Allows for hydrophobic interactions and

-

Representative Structure-Activity Relationship (SAR)

Modifications to the phenyl ring drastically alter specificity. The table below summarizes the general SAR trends observed in kinase and ion channel optimization campaigns.

| Substituent Position (Phenyl Ring) | Chemical Modification | Impact on Biological Activity | Mechanistic Rationale |

| Para- (4-position) | Electron-Withdrawing (-Cl, -F, -CF3) | Increased Potency (TRPM8) | Enhances metabolic stability and hydrophobic fit in the TRPM8 antagonist binding pocket. |

| Meta- (3-position) | Bulky Hydrophobic (-tBu, -CF3) | Increased Potency (VEGFR-2) | Fills the hydrophobic "back pocket" of the kinase ATP-binding site. |

| Ortho- (2-position) | Steric Bulk (-Me, -Cl) | Decreased Activity (General) | Often induces steric clash, twisting the amide bond out of planarity, disrupting H-bonding. |

| Pyridine Ring (C-2/C-6) | Amination (-NH2) | Solubility Enhancement | Increases polarity and water solubility without disrupting core binding modes. |

Primary Target Class A: TRPM8 Antagonism (Neurology)

Therapeutic Context: Neuropathic Pain, Cold Allodynia.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is the primary molecular transducer of cold sensation.[1] N-phenylnicotinamide derivatives act as negative allosteric modulators , stabilizing the closed state of the channel and preventing calcium influx in response to cold or menthol.

Mechanism of Action

Unlike pore blockers, these scaffolds likely bind to the transmembrane domain (voltage-sensor-like domain), altering the energetics of channel gating. This prevents the depolarization of sensory neurons (A

Experimental Protocol: FLIPR Calcium Influx Assay

Objective: Quantify the antagonistic activity of N-phenylnicotinamide derivatives against TRPM8 using a fluorescent calcium indicator.

Reagents:

-

HEK293 cells stably expressing human TRPM8.

-

Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

-

Agonist: Menthol (100

M final concentration) or Icilin. -

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow:

-

Cell Plating: Seed HEK293-TRPM8 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5% CO

. -

Dye Loading: Remove media. Add 20

L of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C. Critical: Do not wash cells after dye loading to prevent detachment. -

Compound Addition (Pre-incubation): Add 10

L of test compound (N-phenylnicotinamide derivative) at 3x concentration. Incubate for 30 minutes at room temperature. -

Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

-

Agonist Injection: Inject 10

L of Menthol (EC -

Data Acquisition: Record fluorescence kinetics for 180 seconds.

-

Analysis: Calculate

. Determine IC

Pathway Visualization (TRPM8 Signaling)

Figure 1: Mechanism of TRPM8 inhibition. The scaffold blocks the transition to the open state, halting calcium influx.

Primary Target Class B: VEGFR-2 Kinase Inhibition (Oncology)

Therapeutic Context: Anti-angiogenesis, Solid Tumors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase central to tumor angiogenesis. The N-phenylnicotinamide scaffold functions as a Type II Kinase Inhibitor .

Mechanism of Action

The pyridine nitrogen of the scaffold typically forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (specifically Cys919 in VEGFR-2). The phenyl group extends into the hydrophobic pocket adjacent to the gatekeeper residue, preventing ATP binding and subsequent autophosphorylation.

Experimental Protocol: ELISA-Based Tyrosine Kinase Assay

Objective: Determine the IC

Reagents:

-

Recombinant VEGFR-2 (KDR) kinase domain.

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

ATP (10

M). -

Anti-phosphotyrosine antibody (HRP-conjugated).

-

TMB Substrate.

Workflow:

-

Coating: Coat 96-well microtiter plates with Poly(Glu, Tyr) substrate (20

g/mL in PBS) overnight at 4°C. Wash 3x with PBS-T. -

Reaction Assembly: In a separate tube, mix:

-

Kinase Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl

, 2 mM MnCl -

VEGFR-2 Enzyme (5 ng/well).

-

Test Compound (Serial Dilution).

-

-

Initiation: Add ATP to the mixture to start the reaction. Transfer 100

L to the coated plate. -

Incubation: Incubate for 60 minutes at 30°C.

-

Termination: Wash plate 3x with PBS-T to remove enzyme and ATP.

-

Detection: Add HRP-conjugated anti-phosphotyrosine antibody. Incubate 1 hour at RT.

-

Development: Wash 3x. Add TMB substrate. Stop reaction with 1M H

SO -

Readout: Measure Absorbance at 450 nm. Lower absorbance indicates higher inhibition.

Pathway Visualization (VEGFR-2 Inhibition)

Figure 2: Kinase inhibition pathway. The scaffold competes with ATP, preventing the phosphorylation cascade.

Emerging Targets: NNMT and Antimicrobial Activity

Beyond the primary targets, recent literature highlights two emerging applications:

-

Nicotinamide N-methyltransferase (NNMT):

-

Relevance: NNMT is overexpressed in metabolic disorders and certain cancers.

-

Mechanism: N-phenylnicotinamide derivatives mimic the substrate (nicotinamide), binding to the active site and preventing methylation. This regulates energy expenditure and adipose tissue metabolism.

-

-

Antimicrobial Activity:

-

Relevance: Drug-resistant S. aureus and C. albicans.[2]

-

Mechanism: While less defined, evidence suggests these amphiphilic amides disrupt bacterial cell wall integrity or inhibit FtsZ (cell division protein), acting synergistically with standard antibiotics.

-

References

-

Vertex Pharmaceuticals. (2014). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain.[3] Journal of Medicinal Chemistry. Link

-

El-Helby, A. A., et al. (2021).[4] Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Bioorganic Chemistry.[5][6][7] Link

-

Pfizer Inc. (2012). Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation.[3] Molecular Pain.[3] Link

-

University of Texas. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. Link

-

ResearchGate. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains.[2]Link

Sources

- 1. explorationpub.com [explorationpub.com]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

N-Phenylnicotinamide: A Potent Modulator of Oncogenic Signaling Pathways

An In-depth Technical Guide

Foreword: The Rationale for Targeting Cellular Signaling

The intricate network of cellular signaling pathways governs every aspect of cellular life, from proliferation and differentiation to survival and apoptosis. The dysregulation of these pathways is a fundamental characteristic of numerous diseases, most notably cancer. Small molecule inhibitors that can selectively target nodes within these aberrant networks represent a cornerstone of modern therapeutic development. This guide focuses on N-Phenylnicotinamide, a compound that has emerged from structure-activity relationship (SAR) studies as a promising scaffold for modulating key oncogenic pathways. We will dissect its mechanism, provide validated experimental frameworks for its study, and discuss its potential in drug discovery.

Chemical Identity and Properties of N-Phenylnicotinamide

N-Phenylnicotinamide belongs to the anilino-nicotinamide class of compounds. Its structure is characterized by a nicotinamide head group linked to a phenyl ring via an amide bond. This specific arrangement facilitates interactions within the ATP-binding pockets of certain kinases and other protein targets.

The synthesis is typically a straightforward amide coupling reaction between nicotinoyl chloride and aniline, a process that is highly amenable to the generation of a diverse library of analogs for SAR exploration. This allows for systematic chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Characteristics of N-Phenylnicotinamide

| Property | Value | Source |

| IUPAC Name | N-phenylpyridine-3-carboxamide | PubChem |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem |

| Molecular Weight | 198.22 g/mol | PubChem |

| CAS Number | 4338-65-2 | PubChem |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, Ethanol | N/A |

Core Mechanism of Action: Interrogating Cellular Pathways

N-Phenylnicotinamide and its derivatives have been demonstrated to exert potent inhibitory effects on multiple signaling cascades critical for tumor growth and survival. The following sections detail its role in two well-characterized pathways.

Inhibition of the Wnt/β-catenin Signaling Cascade

The Wnt/β-catenin pathway is integral to embryogenesis and tissue maintenance. Its aberrant activation, often through mutations in components like APC or β-catenin itself, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of pro-proliferative target genes such as MYC and CCND1 (Cyclin D1).

N-Phenylnicotinamide has been identified as an inhibitor of this pathway. Mechanistically, it functions by disrupting the crucial protein-protein interaction between β-catenin and its transcriptional co-activator, TCF4. This action prevents the formation of the active transcriptional complex, thereby suppressing the expression of Wnt target genes and inhibiting the proliferation of cancer cells with a hyperactive Wnt pathway, such as colorectal cancer lines.

Caption: N-Phenylnicotinamide derivatives can inhibit STAT3 phosphorylation and activation.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously characterize the activity of N-Phenylnicotinamide, a multi-assay approach is essential. This ensures that observations are not artifactual and provides a comprehensive view of the compound's cellular effects.

Workflow for Compound Characterization

The logical flow of experiments begins with assessing broad cellular impact and progressively narrows down to specific molecular targets and pathway activities.

Caption: A validated workflow for characterizing a signaling pathway inhibitor.

Protocol: Wnt Pathway Reporter Assay (TCF/LEF Luciferase)

Causality: This assay directly measures the transcriptional output of the Wnt/β-catenin pathway. A reduction in luciferase signal upon treatment with N-Phenylnicotinamide provides strong evidence of pathway inhibition downstream of β-catenin stabilization.

Methodology:

-

Cell Seeding: Plate HEK293T cells (or a relevant cancer cell line) in a 24-well plate at a density that will reach 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine 3000).

-

Incubation: Allow cells to recover and express plasmids for 18-24 hours post-transfection.

-

Treatment: Replace the medium with fresh medium containing N-Phenylnicotinamide at various concentrations (e.g., 0.1 to 50 µM) or vehicle control (DMSO). In parallel, treat a set of wells with a known Wnt pathway activator (e.g., Wnt3a conditioned media or CHIR99021) to establish a positive control window.

-

Incubation: Incubate cells with the compound for another 24 hours.

-

Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System on a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the data as a percentage of the activity seen in the stimulated, vehicle-treated control.

Protocol: Western Blot for Phospho-STAT3

Causality: This protocol directly visualizes the molecular event—phosphorylation—that is critical for STAT3 activation. A decrease in the p-STAT3 signal relative to the total STAT3 signal is a direct readout of the compound's inhibitory effect on the upstream signaling cascade.

Methodology:

-

Cell Culture and Treatment: Plate a responsive cell line (e.g., A549, HeLa) and grow to ~80% confluency. Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treatment: Add N-Phenylnicotinamide at desired concentrations and incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6) at 20 ng/mL, for 15-30 minutes. Include unstimulated and stimulated vehicle controls.

-

Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess the specific reduction in phosphorylation.

Conclusion and Future Outlook

N-Phenylnicotinamide serves as a valuable chemical probe and a promising therapeutic scaffold. Its ability to modulate complex signaling networks like Wnt/β-catenin and STAT3 through distinct mechanisms underscores the versatility of the nicotinamide structure in drug design. The methodologies outlined in this guide provide a robust framework for researchers to validate its activity and explore the therapeutic potential of its next-generation analogs. Future work will undoubtedly focus on optimizing its drug-like properties, confirming its efficacy in in vivo models, and elucidating its complete target profile through advanced proteomics techniques.

References

-

Title: Discovery of a new class of TCF/β-catenin-dependent transcription inhibitors by virtual screening and their effects on the growth of colorectal cancer cells. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

Title: Design, synthesis and biological evaluation of novel nicotinamide derivatives as potent STAT3 inhibitors for the treatment of cancer. Source: European Journal of Medicinal Chemistry. URL: [Link]

In Silico Prediction of N-Phenylnicotinamide Targets: A Scaffold-Centric Technical Guide

Executive Summary

N-Phenylnicotinamide (N-PNA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse receptors. While structurally simple, its capacity for hydrogen bonding (via the amide linker) and hydrophobic interaction (via the phenyl and pyridine rings) makes it a frequent hit in kinase inhibition and TRP channel modulation.

This guide provides a rigorous, step-by-step in silico framework for identifying and validating biological targets for N-PNA derivatives. Moving beyond simple similarity searches, this protocol integrates Ligand-Based Pharmacophore Modeling with Structure-Based Reverse Docking and Molecular Dynamics (MD) Validation .

Part 1: Chemical Space & Pharmacophore Analysis

Before initiating target prediction, one must understand the interaction potential of the N-PNA scaffold. The molecule consists of a pyridine ring connected to a phenyl ring via an amide bond.

Structural Determinants for Binding

The N-PNA scaffold exhibits three critical pharmacophoric features that dictate its target profile:

-

The Amide Linker (–CONH–): Acts as a hydrogen bond donor/acceptor pair. In kinase targets (e.g., VEGFR2), this often mimics the interaction of the adenine ring of ATP with the hinge region of the kinase.

-

The Pyridine Nitrogen: A weak hydrogen bond acceptor, crucial for water-mediated bridges in enzyme pockets.

-

The Phenyl Moiety: Provides hydrophobic contacts; substitution at the para or meta positions drastically alters selectivity (e.g., shifting from kinase to ion channel activity).

The "Guilt by Association" Principle

Target prediction relies on the principle that similar molecules bind similar targets. However, for N-PNA, "similarity" must be defined by electronic properties, not just topology.

Table 1: Predicted Target Classes based on N-PNA Derivatization

| Derivatization Zone | Chemical Modification | Predicted Target Class | Mechanism of Action |

| Pyridine Ring | C-2/C-6 Substitution | NAD+ Consumers (e.g., SIRT1, PARP) | Competitive inhibition of Nicotinamide binding site. |

| Amide Linker | N-Methylation | TRP Channels (e.g., TRPV1) | Disruption of H-bonding; mimics Capsaicin analogs. |

| Phenyl Ring | 3-CF3, 4-Cl substitution | Tyrosine Kinases (VEGFR/EGFR) | Hydrophobic pocket occupation (Type II inhibition). |

Part 2: The Consensus Prediction Workflow (Protocol)

To ensure high confidence (E-E-A-T), we utilize a Consensus Voting Strategy . A target is only considered "High Probability" if it is identified by at least two orthogonal methods (e.g., 2D Fingerprint Similarity AND 3D Reverse Docking).

Workflow Visualization

The following diagram outlines the integrated computational pipeline.

Caption: Figure 1. Consensus In Silico Target Prediction Pipeline. The workflow integrates ligand-based similarity searches with structure-based reverse docking, culminating in thermodynamic validation via MD simulations.

Part 3: Step-by-Step Experimental Protocol

Step 1: Ligand-Based Screening (The "First Sieve")

Objective: Identify targets based on known actives with high Tanimoto similarity.

-

Preparation: Convert the N-PNA structure to Canonical SMILES.

-

Example SMILES:C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

-

-

Execution (SwissTargetPrediction):

-

Upload SMILES to the server.

-

Crucial Setting: Select "Homo sapiens" to filter irrelevant organismal targets.

-

Analysis: Focus on targets with Probability > 0.7. For N-PNA, expect hits in the Kinase (VEGFR2, EGFR) and GPCR (Adenosine receptor) families [1].

-

-

Execution (SEA - Similarity Ensemble Approach):

-

Use SEA to compare the N-PNA set against the ChEMBL database.

-

Why SEA? It corrects for "random similarity" using E-values, reducing false positives common in standard fingerprinting.

-

Step 2: Reverse Docking (The "Physical Fit")

Objective: Dock N-PNA into a database of crystal structures (PDB) to find pockets that geometrically accommodate the ligand.

-

Tool Selection: Use idTarget or scPDB .

-

Parameterization:

-

Set the search space to "All human holo-structures."

-

Scoring Function: Use a robust function like AutoDock Vina scoring.

-

-

Filtering:

-

Discard hits where the binding energy (

) is > -7.0 kcal/mol. -

Visual Inspection: Manually inspect the top 10 hits. Does the amide nitrogen form a hydrogen bond with the protein backbone? If not, discard (false positive).

-

Step 3: Molecular Dynamics Validation (The "Stability Check")

Objective: Verify that the N-PNA ligand stays bound under physiological conditions.

Static docking often ignores solvation effects. MD is non-negotiable for high-integrity prediction.

-

System Setup (GROMACS):

-

Force Field: CHARMM36m (best for protein-small molecule complexes).

-

Ligand Topology: Generate using CGenFF (CHARMM General Force Field).

-

Solvation: TIP3P water model; neutralize with Na+/Cl- ions (0.15 M).

-

-

Simulation Protocol:

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

-

Production Run: 100 ns.

-

-

Analysis Metrics:

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize (< 2.0 Å fluctuation) relative to the protein backbone.

-

H-Bond Analysis: Calculate the occupancy of the amide-hinge region H-bond. >60% occupancy suggests a potent binder.

-

Part 4: Case Study – VEGFR2 Pathway Modulation

Based on structural homology to Sorafenib (which contains an N-methylpicolinamide moiety similar to N-PNA), VEGFR2 (KDR) is a high-probability target. The N-PNA scaffold likely binds to the ATP-binding pocket, inhibiting downstream angiogenesis signaling.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of N-PNA inhibition on VEGFR2.

Caption: Figure 2. Predicted Mechanism of Action. N-Phenylnicotinamide acts as an ATP-competitive inhibitor of VEGFR2, blocking the RAF/MEK/ERK cascade essential for angiogenesis.

Part 5: Data Interpretation & Troublesho

Technical Guide: N-Phenylnicotinamide Pharmacophore Modeling and Identification

Executive Summary

The N-phenylnicotinamide scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., VEGFR-2, EGFR) and TRP channel modulators. Its utility stems from the specific arrangement of a pyridine ring, a central amide linker, and a hydrophobic phenyl moiety, which collectively facilitate diverse hydrogen bonding and

This technical guide details the computational workflow for generating, validating, and utilizing a pharmacophore model based on the N-phenylnicotinamide architecture. It moves beyond theoretical basics to practical application, focusing on ligand-based design strategies to identify novel bioactive entities.

Part 1: Structural Architecture & SAR Analysis

To build an effective model, one must first deconstruct the chemical features of the scaffold. The N-phenylnicotinamide moiety is not merely a linker; it is a recognition motif.

The Pharmacophoric Triad

The bioactivity of this scaffold generally relies on three core spatial features:

-

The Pyridine Head (Acceptor/Basic): The nitrogen atom in the pyridine ring (position 3 relative to the amide) often acts as a Hydrogen Bond Acceptor (HBA). In kinase targets, this often interacts with the hinge region.

-

The Amide Linker (Directional Vector):

-

NH (Donor): Forms crucial H-bonds with backbone carbonyls in the receptor.

-

C=O (Acceptor): Orients the molecule via H-bonding with backbone amines or water bridges.

-

-

The Phenyl Tail (Hydrophobic/Aromatic): Provides Van der Waals contacts and

-

Data Summary: Physicochemical Profile

The following table summarizes the typical physicochemical properties desirable for N-phenylnicotinamide derivatives intended for oral bioavailability (Lipinski compliance).

| Property | Target Range | Pharmacophoric Role |

| Molecular Weight | 300 - 500 Da | Ensures binding pocket fit without steric clash. |

| cLogP | 2.0 - 4.5 | Hydrophobic phenyl ring drives membrane permeability. |

| H-Bond Donors | 1 - 2 | Primarily the amide NH; critical for specificity. |

| H-Bond Acceptors | 3 - 5 | Pyridine N and Amide O; critical for anchoring. |

| Rotatable Bonds | 3 - 6 | Allows the "Bioactive Conformation" adoption. |

Part 2: Computational Workflow (Ligand-Based Design)

This section outlines a self-validating protocol for generating a pharmacophore hypothesis when a crystal structure of the target is either unavailable or used for cross-validation.

Diagram: Pharmacophore Generation Pipeline

The following workflow illustrates the critical path from dataset curation to virtual screening.

Caption: The iterative workflow for ligand-based pharmacophore modeling, emphasizing the critical loop between hypothesis generation and statistical validation.

Detailed Protocol

Step 1: Dataset Curation & Preparation

Objective: Create a training set that covers a broad range of chemical space around the N-phenylnicotinamide scaffold.

-

Action: Select 15-20 diverse compounds with known high activity (

) against the target (e.g., VEGFR-2). -

Causality: Using structurally similar compounds introduces bias. Diversity in the "R" groups (substituents on the phenyl ring) ensures the model captures the essential core features rather than peripheral artifacts.

-

Tooling: Use tools like DataWarrior or RDKit to compute Tanimoto similarity and ensure diversity.

Step 2: Conformational Analysis

Objective: Identify the bioactive conformation.

-

Action: Generate a multi-conformer database for each training ligand. Do not rely on the lowest energy state (global minimum) alone.

-

Methodology: Use a systematic search or stochastic method (e.g., Monte Carlo) to generate conformers within 10 kcal/mol of the global minimum.

-

Why: Ligands often bind in a higher-energy conformation. Restricting the model to the lowest energy state often results in false negatives during screening [1].

Step 3: Feature Alignment & Hypothesis Generation

Objective: Align molecules based on chemical features, not just atomic coordinates.

-

Action:

-

Define features: H-bond donor (Amide NH), H-bond acceptor (Pyridine N, Carbonyl O), Hydrophobic centroid (Phenyl ring).

-

Perform a "Common Feature Alignment."

-

Generate hypotheses (usually 5-10 models) comprising 4-5 features.

-

-

Critical Parameter: Set the tolerance radius for features to 1.5 - 2.0 Å. Too strict excludes actives; too loose increases false positives.

Part 3: Validation Framework

A pharmacophore model is only as good as its ability to discriminate between active compounds and decoys.

The Decoy Set Strategy

To validate the N-phenylnicotinamide model, you must generate a "Decoy Set"—compounds that match the physical properties (MW, LogP) of the actives but are topologically dissimilar.

Protocol:

-

Source: Use the DUD-E (Directory of Useful Decoys) or generate decoys using the Schrödinger DecoyGenerator.

-

Ratio: Maintain a ratio of 1:50 (1 active to 50 decoys) to simulate a real-world screening scenario.

Quantitative Metrics

Evaluate the generated hypotheses using the following metrics. A model is considered "Robust" only if it meets the Thresholds below.

| Metric | Definition | Threshold for Success |

| ROC AUC | Area Under the Receiver Operating Characteristic Curve. Measures ranking ability. | |

| EF (1%) | Enrichment Factor at top 1% of database. | |

| GH Score | Guner-Henry Score. Balances yield and precision. |

GH Score Formula:

Part 4: Visualization of the N-Phenylnicotinamide Pharmacophore

The diagram below visualizes the abstract spatial arrangement required for bioactivity. This represents the "query" used to screen large databases.

Caption: 3D Pharmacophore hypothesis showing spatial constraints between the Pyridine Acceptor, Amide Donor, and Hydrophobic Phenyl tail.

Part 5: Application & Screening Strategy

Once the model is validated (GH > 0.6), apply it to virtual screening.

-

Database Selection:

-

ZINC15: For purchasable compounds.

-

ChEMBL: For bioactive-like compounds.

-

-

Pre-Filtering: Apply Lipinski’s Rule of 5 and remove PAINS (Pan-Assay Interference Compounds) before mapping to the pharmacophore.

-

Hit Prioritization:

-

Rank hits by "Fit Value" (how well they map to the features).

-

Visually inspect the top 1% to ensure the conformation is energetically reasonable.

-

Common Pitfalls

-

Over-constraining: Adding too many exclusion volumes (steric barriers) will result in zero hits. Start with a permissive model and refine.

-

Ignoring Tautomers: The amide linker can exist in different tautomeric states. Ensure your library preparation accounts for tautomer generation [2].

References

-

Kirchmair, J., et al. (2008). Evaluation of the Performance of 3D Virtual Screening Protocols: RMSD Comparisons, Enrichment Assessments, and Decoy Selection. Journal of Computer-Aided Molecular Design. Available at: [Link]

-

Martin, Y. C. (2010). A Bioavailability Score. Journal of Medicinal Chemistry. Available at: [Link]

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for N-Phenylnicotinamide. Available at: [Link]

Technical Deep Dive: N-Phenylnicotinamide Derivatives as Dual-Action Anticancer Agents

Topic: Anticancer Activity of N-Phenylnicotinamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-phenylnicotinamide scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) and EGFR (Epidermal Growth Factor Receptor). Unlike non-specific cytotoxic agents, these derivatives offer a dual mechanism: anti-angiogenesis via kinase inhibition and pro-apoptotic induction through caspase activation.

This technical guide dissects the rational design, synthetic pathways, and validation protocols for these small molecules. It is designed to move beyond theoretical medicinal chemistry into actionable, reproducible science for the bench scientist.

Rational Drug Design & Molecular Modeling

The efficacy of N-phenylnicotinamide derivatives stems from their ability to mimic the binding mode of established diarylurea inhibitors (e.g., Sorafenib). The nicotinamide moiety functions as a "hinge binder," forming critical hydrogen bonds within the ATP-binding pocket of the kinase.

Pharmacophore Analysis

-

Hinge Binding Region (Nicotinamide): The pyridine nitrogen and the amide NH act as a donor-acceptor pair, forming H-bonds with residues such as Cys919 in VEGFR-2.

-

Linker Domain (Amide/Urea): Provides the correct geometry to orient the hydrophobic tail into the allosteric hydrophobic back pocket.

-